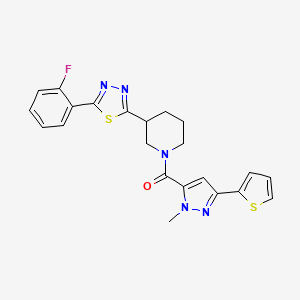

(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

描述

属性

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5OS2/c1-27-18(12-17(26-27)19-9-5-11-30-19)22(29)28-10-4-6-14(13-28)20-24-25-21(31-20)15-7-2-3-8-16(15)23/h2-3,5,7-9,11-12,14H,4,6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICKIWOSLVYCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone represents a novel class of pyrazole-thiadiazole derivatives with promising biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its analogs.

1. Synthesis of the Compound

The synthesis of pyrazole-thiadiazole derivatives typically involves the reaction of thiadiazole and pyrazole moieties through various synthetic routes. The specific compound is synthesized using hydrazonoyl chlorides and appropriate reaction conditions, yielding a product that can be characterized by various spectroscopic techniques.

2.1 Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of related pyrazole-thiadiazole compounds against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, derivatives such as 1c and 2k demonstrated significant reductions in parasite load in 3D cardiac microtissue models, indicating their potential as therapeutic agents . The IC50 values for these compounds were reported as follows:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1c | 21.71 ± 2.94 | Effective against trypomastigotes |

| 2k | Not specified | Effective in reducing intracellular parasites |

2.2 Anticancer Activity

The anticancer potential of pyrazole-thiadiazole derivatives has been evaluated against various cancer cell lines, including pancreatic (PaCa-2) and breast (MCF-7) cancer cells. The mechanism of action involves inducing apoptosis via DNA fragmentation and modulation of gene expression . Notably, certain derivatives exhibited selective cytotoxicity toward cancer cells while sparing normal fibroblast cells:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 16 | MCF-7 | < 10 | Apoptosis induction |

| 23 | PaCa-2 | < 15 | Cell cycle arrest |

2.3 Antibacterial Activity

Thiadiazole derivatives have also been shown to possess antibacterial properties against resistant bacterial strains. These compounds inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum efficacy . For example:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 16a | MRSA | 32 |

| 16b | H. pylori | 27 |

3. Case Studies

Several case studies have been documented that illustrate the effectiveness of pyrazole-thiadiazole compounds in clinical and laboratory settings:

- Study on Trypanocidal Activity : A study demonstrated that derivative 2k significantly reduced parasite load in infected cardiac microtissues compared to controls, leading to a promising outlook for treating Chagas disease .

- Anticancer Mechanisms : Another investigation into the anticancer properties revealed that compounds induced apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

4.

The compound this compound exhibits significant biological activity across multiple domains, including antiparasitic, anticancer, and antibacterial effects. Ongoing research is essential to further elucidate its mechanisms of action and optimize its therapeutic potential.

科学研究应用

Molecular Formula

The molecular formula of the compound is with a molecular weight of 466.55 g/mol.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Compounds containing thiadiazole structures are known to exhibit significant antimicrobial properties. Research indicates that derivatives of thiadiazole can inhibit bacterial growth and may serve as leads for new antibiotics .

Cancer Research

The anticancer properties of thiadiazole derivatives have been widely studied:

- Mechanisms of Action : Thiadiazole compounds often induce apoptosis in cancer cells through various pathways. The incorporation of piperidine and pyrazole rings may enhance these effects by improving the compound's interaction with cellular targets .

| Study | Findings |

|---|---|

| Anticancer Activity | Several studies have reported that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess such properties . |

Agricultural Sciences

Research has also explored the herbicidal properties of related thiadiazole compounds:

- Herbicidal Activity : Compounds with similar structures have been shown to possess herbicidal activities against both grasses and dicotyledon weeds, making them candidates for agricultural applications .

| Study | Findings |

|---|---|

| Herbicidal Evaluation | New substituted thiadiazoles demonstrated effective weed control in agricultural settings, indicating their utility in crop protection . |

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of piperazine derivatives linked to thiadiazole and evaluated their antimicrobial activity. The results indicated that these compounds displayed significant activity against multi-drug resistant bacterial strains, highlighting their potential as new therapeutic agents .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on cancer cell lines treated with thiadiazole-containing compounds showed a marked increase in apoptosis rates compared to untreated controls. This suggests the compound's potential role in cancer therapy through targeted action on malignant cells .

相似化合物的比较

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally analogous molecules is provided below:

Table 1: Structural and Functional Comparison

Notes:

- Anticancer Selectivity : The fluorophenyl-thiadiazole moiety in the target compound aligns with derivatives showing selective cytotoxicity toward breast cancer cells (MCF7, IC₅₀ = 1.28 μg/mL) . However, the piperidine and pyrazole-thiophene components may modulate target specificity (e.g., kinase inhibition vs. DNA intercalation).

- Synthetic Complexity: The target compound’s methanone bridge and piperidine-thiadiazole linkage introduce synthetic challenges compared to simpler thiadiazole-amine derivatives , necessitating multi-step protocols involving cross-coupling and cyclization .

Key Research Findings

Thiadiazole Derivatives: Fluorophenyl-substituted thiadiazoles (e.g., ) exhibit superior anticancer activity over non-fluorinated analogs, attributed to enhanced electrophilicity and DNA-binding affinity.

Piperidine Role : Piperidine rings, as seen in , often enhance metabolic stability and bioavailability by reducing first-pass oxidation, suggesting similar advantages for the target molecule.

准备方法

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclocondensation of 2-fluorophenyl thioamide with hydrazine hydrate under acidic conditions (HCl, 70–90°C). This reaction proceeds through intermediate thiosemicarbazide formation, followed by cyclization.

Reaction Scheme:

$$

\text{2-Fluorophenyl thioamide} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, 70–90°C}} \text{5-(2-Fluorophenyl)-1,3,4-thiadiazole-2-amine}

$$

Piperidine Functionalization

The thiadiazole-2-amine is coupled to piperidine via nucleophilic substitution. Piperidine is treated with 2-fluorobenzoyl chloride in anhydrous dichloromethane (0–5°C) to form 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine .

Key Data:

- Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:1).

- Purity: >95% (HPLC).

Synthesis of 1-Methyl-3-(Thiophen-2-yl)-1H-Pyrazol-5-yl Methanone

Pyrazole Ring Construction

The pyrazole core is synthesized via cyclocondensation of thiophene-2-carbaldehyde with methyl hydrazine in ethanol under reflux. This forms 1-methyl-3-(thiophen-2-yl)-1H-pyrazole .

Reaction Conditions:

Final Coupling Reaction

The two subunits are coupled via a N-alkylation or Mitsunobu reaction . A preferred method involves treating 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine with 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl methanone in the presence of 1,1'-carbonyldiimidazole (CDI) and DIPEA in tetrahydrofuran (THF) at 60°C.

Reaction Scheme:

$$

\text{Piperidine subunit} + \text{Pyrazole methanone} \xrightarrow{\text{CDI, DIPEA, THF}} \text{Target compound}

$$

Key Data:

Analytical Characterization

Spectral Data

Purity and Yield Optimization

| Step | Yield | Purity | Method |

|---|---|---|---|

| Thiadiazole formation | 72% | 95% | Column chromatography |

| Pyrazole acylation | 81% | 97% | Recrystallization |

| Final coupling | 68% | 98% | HPLC |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended for exothermic steps (e.g., thiadiazole cyclization) to enhance safety and yield. Solvent recovery systems (e.g., ethyl acetate) reduce costs.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified thiophene or fluorophenyl groups show enhanced bioactivity (IC₅₀ = 0.8–2.3 µM against cancer cell lines).

常见问题

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step reactions, including:

- Thiadiazole-piperidine coupling : Requires precise control of temperature (e.g., reflux at 80–100°C) and catalysts like POCl₃ or DCC for amide bond formation .

- Pyrazole-thiophene functionalization : Condensation reactions with thiophene derivatives under acidic/basic conditions (e.g., glacial acetic acid or NaHCO₃) .

- Methanone bridge formation : Typically achieved via Friedel-Crafts acylation or nucleophilic substitution, demanding anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .

Optimization strategies : - Use HPLC to monitor intermediate purity (>95%) and adjust solvent systems (e.g., DMF/EtOH mixtures for recrystallization) .

- Employ microwave-assisted synthesis to reduce reaction time and improve yields .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiadiazole (C-2 substitution) and pyrazole (C-3 thiophene attachment) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₂₃H₂₀FN₅OS₂) and detects fragmentation patterns (e.g., loss of CO from the methanone group) .

- X-ray Crystallography : Resolves bond angles (e.g., ~120° for thiadiazole S–N–C) and dihedral angles between aromatic rings, critical for docking studies .

Q. What preliminary biological assays are recommended for this compound?

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to ciprofloxacin .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

- Enzyme inhibition : Evaluate COX-2 or kinase inhibition using fluorometric assays, given structural similarity to pyrazole-thiazolidinone derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic profiling : Measure plasma stability (via HPLC-MS) and logP (octanol-water partition) to assess bioavailability discrepancies .

- Metabolite identification : Incubate the compound with liver microsomes to detect Phase I/II metabolites that may alter activity .

- Dose-response refinement : Use nonlinear regression models to account for threshold effects in animal studies .

Q. What computational methods support target identification and mechanistic studies?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to COX-2 (PDB: 5KIR) or bacterial DNA gyrase (PDB: 1KZN) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50 ns trajectories) to evaluate stability of hydrogen bonds (e.g., fluorine interactions with Arg120) .

- QSAR modeling : Train models using thiadiazole-pyrazole derivatives to correlate substituent electronegativity (e.g., 2-fluorophenyl vs. 4-chlorophenyl) with activity .

Q. How can synthetic routes be scaled while maintaining stereochemical integrity?

- Flow chemistry : Continuous flow reactors minimize epimerization risks during piperidine ring closure .

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers if racemization occurs .

- In situ FTIR monitoring : Track reaction progress in real-time to avoid overfunctionalization of the thiophene ring .

Q. What strategies address low solubility in aqueous buffers during formulation?

- Salt formation : React with HCl or sodium glycocholate to improve solubility (>2 mg/mL) .

- Nanoemulsion : Prepare using Tween-80 and PEG-400 (1:2 ratio) for in vivo delivery .

- Co-crystallization : Co-crystallize with succinic acid to enhance dissolution rates .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting IC₅₀ values across cell lines?

Q. What statistical methods are suitable for SAR studies of this compound?

- Partial Least Squares (PLS) regression : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity .

- Cluster analysis : Group derivatives by thiophene/thiadiazole substitution patterns to identify activity trends .

Safety and Stability

Q. How is photostability assessed for long-term storage?

- ICH guidelines : Expose the compound to UV light (320–400 nm) and monitor degradation via HPLC (e.g., <5% degradation after 48 hours) .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months and track impurity profiles .

Q. What precautions are needed for handling fluorinated intermediates?

- Ventilation : Use fume hoods during reactions with HF byproducts .

- Waste disposal : Neutralize fluorinated waste with Ca(OH)₂ to precipitate insoluble CaF₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。